Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Bromo-1,7-naphthyridin-6-amine (CAS Number: 5912-35-6), a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical properties, potential synthetic routes, and the broader biological context of the 1,7-naphthyridine scaffold, offering a valuable resource for researchers exploring this class of compounds.
Core Compound Properties
8-Bromo-1,7-naphthyridin-6-amine is a substituted naphthyridine, a class of bicyclic heterocyclic compounds containing two nitrogen atoms. The presence of a bromine atom and an amine group on the naphthyridine core provides versatile handles for further chemical modifications, making it an attractive building block for the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 5912-35-6 | [1][2] |
| Molecular Formula | C₈H₆BrN₃ | [1][3] |
| Molecular Weight | 224.06 g/mol | [1][2] |
| Monoisotopic Mass | 222.9745 Da | [3] |
| Predicted XlogP | 1.8 | [3] |
| Purity | ≥97% (typical from commercial suppliers) | [1] |
| Appearance | Tan solid (reported for a similar isomer) | |
| Storage Conditions | 4°C, protect from light | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Aromatic protons on the naphthyridine core are expected to appear in the downfield region of the spectrum. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent. The protons of the amine group would likely appear as a broad singlet.[4]
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¹³C NMR: The spectrum would display eight distinct signals for the carbon atoms of the naphthyridine ring. The carbon atom attached to the bromine would be shifted downfield.[4]
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for:
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N-H stretching of the primary amine: typically two bands in the 3400-3250 cm⁻¹ region.[5]
-
N-H bending of the primary amine: in the 1650-1580 cm⁻¹ range.[5]
-
C-N stretching of the aromatic amine: between 1335-1250 cm⁻¹.[5]
-
Aromatic C=C and C=N stretching vibrations.[4]
-
C-Br stretching in the fingerprint region (below 1000 cm⁻¹).[4]
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.[4] Predicted mass-to-charge ratios for various adducts are available.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 223.98178 |
| [M+Na]⁺ | 245.96372 |
| [M-H]⁻ | 221.96722 |
| [M+NH₄]⁺ | 241.00832 |
| [M+K]⁺ | 261.93766 |
Synthesis and Reactivity
Potential Synthetic Pathways
While a specific, detailed experimental protocol for the synthesis of 8-Bromo-1,7-naphthyridin-6-amine is not explicitly documented in readily available literature, plausible synthetic routes can be extrapolated from the synthesis of isomeric and related naphthyridine derivatives.[4] The two primary retrosynthetic approaches would involve either the bromination of a pre-formed amino-naphthyridine or the amination of a bromo-naphthyridine.
// Nodes for Pathway 1
Start1 [label="6-Amino-1,7-naphthyridine", fillcolor="#F1F3F4", fontcolor="#202124"];
Intermediate1 [label="Brominating Agent\n(e.g., NBS)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
Product [label="8-Bromo-1,7-naphthyridin-6-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for Pathway 2
Start2 [label="6,8-Dibromo-1,7-naphthyridine", fillcolor="#F1F3F4", fontcolor="#202124"];
Intermediate2 [label="Aminating Agent\n(e.g., NH₃, Buchwald-Hartwig amination)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges for Pathway 1
Start1 -> Product [label="Electrophilic Aromatic Substitution"];
Intermediate1 -> Product [style=invis];
// Edges for Pathway 2
Start2 -> Product [label="Nucleophilic Aromatic Substitution"];
Intermediate2 -> Product [style=invis];
// Invisible nodes for spacing
space1 [shape=point, width=0.01, height=0.01, style=invis];
space2 [shape=point, width=0.01, height=0.01, style=invis];
// Grouping for clarity
{rank=same; Start1; Start2;}
{rank=same; Product;}
}
.dot
Figure 1: Potential Retrosynthetic Approaches.
Pathway 1: Electrophilic Bromination
This approach would start with 6-amino-1,7-naphthyridine. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. Treatment with a suitable brominating agent, such as N-bromosuccinimide (NBS), could potentially introduce a bromine atom at the 8-position.
Pathway 2: Nucleophilic Amination
This pathway would begin with a di-halogenated 1,7-naphthyridine, such as 6,8-dibromo-1,7-naphthyridine. A selective nucleophilic aromatic substitution (SNAr) reaction could then be employed to introduce an amino group at the 6-position. This may require careful control of reaction conditions to achieve regioselectivity. Alternatively, modern cross-coupling methods like the Buchwald-Hartwig amination could be employed.
Chemical Reactivity
The chemical reactivity of 8-Bromo-1,7-naphthyridin-6-amine is dictated by its functional groups: the primary aromatic amine and the aryl bromide.
// Central Compound
Core [label="8-Bromo-1,7-naphthyridin-6-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Amine Group Reactions
Amine [label="Amine Group (-NH₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Acylation [label="Acylation", fillcolor="#F1F3F4", fontcolor="#202124"];
Alkylation [label="Alkylation", fillcolor="#F1F3F4", fontcolor="#202124"];
Coupling1 [label="Coupling Reactions", fillcolor="#F1F3F4", fontcolor="#202124"];
// Bromine Atom Reactions
Bromine [label="Bromine Atom (-Br)", fillcolor="#FBBC05", fontcolor="#202124"];
Suzuki [label="Suzuki Coupling", fillcolor="#F1F3F4", fontcolor="#202124"];
Heck [label="Heck Coupling", fillcolor="#F1F3F4", fontcolor="#202124"];
Buchwald [label="Buchwald-Hartwig\nAmination", fillcolor="#F1F3F4", fontcolor="#202124"];
Sonogashira [label="Sonogashira Coupling", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Core -> Amine [label=" at C6"];
Core -> Bromine [label=" at C8"];
Amine -> Acylation;
Amine -> Alkylation;
Amine -> Coupling1;
Bromine -> Suzuki;
Bromine -> Heck;
Bromine -> Buchwald;
Bromine -> Sonogashira;
}
.dot
Figure 2: Reactivity of Functional Groups.
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Amine Group: The primary amine at the 6-position can undergo a variety of reactions, including acylation, alkylation, and participation in coupling reactions to introduce diverse substituents.
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Bromine Atom: The bromine at the 8-position is a versatile handle for transition-metal-catalyzed cross-coupling reactions. These include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.[4] This allows for the introduction of a wide array of functional groups at this position, enabling the generation of diverse chemical libraries for drug discovery.
Biological Activity and Therapeutic Potential (of the 1,7-Naphthyridine Scaffold)
While there is no specific biological data available for 8-Bromo-1,7-naphthyridin-6-amine in the reviewed literature, the broader class of 1,7-naphthyridine and its isomers have demonstrated a wide range of pharmacological activities.[6][7] This suggests that 8-Bromo-1,7-naphthyridin-6-amine could serve as a valuable intermediate in the synthesis of novel therapeutic agents.
Reported activities for the naphthyridine scaffold include:
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Anticancer Activity: Certain 1,7-naphthyridine derivatives have shown potent cytotoxic effects against various cancer cell lines.[7] For example, some derivatives act as inhibitors of key signaling pathways, such as the Wnt pathway, which is often dysregulated in cancer.
-
Anti-inflammatory Activity: Some 1,7-naphthyridine-1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[7]
-
Central Nervous System (CNS) Activity: Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been investigated as tachykinin NK1 receptor antagonists, which are implicated in pain, depression, and inflammation.[8]
-
Antimicrobial Activity: The 1,8-naphthyridine core is famously found in nalidixic acid, an early quinolone antibiotic.[6] Derivatives of various naphthyridine isomers continue to be explored for their potential as antibacterial agents, sometimes acting synergistically with existing antibiotics.[6]
Experimental Protocols
Detailed experimental protocols for the synthesis or use of 8-Bromo-1,7-naphthyridin-6-amine are not available in the public domain. Researchers interested in this compound would likely need to adapt protocols from related structures or develop them de novo. A general workflow for the synthesis and evaluation of a novel naphthyridine derivative is proposed below.
// Nodes
Start [label="Synthesis and Purification of\n8-Bromo-1,7-naphthyridin-6-amine", fillcolor="#F1F3F4", fontcolor="#202124"];
Characterization [label="Structural Characterization\n(NMR, MS, IR)", fillcolor="#F1F3F4", fontcolor="#202124"];
Library [label="Library Synthesis via\nCross-Coupling Reactions", fillcolor="#FBBC05", fontcolor="#202124"];
Screening [label="High-Throughput Screening\n(e.g., Cytotoxicity, Enzyme Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Hit [label="Hit Identification and Validation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Lead [label="Lead Optimization\n(SAR Studies)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
InVivo [label="In Vivo Efficacy and\nToxicology Studies", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges
Start -> Characterization;
Characterization -> Library;
Library -> Screening;
Screening -> Hit;
Hit -> Lead;
Lead -> InVivo;
}
.dot
Figure 3: General Drug Discovery Workflow.
Safety and Handling
8-Bromo-1,7-naphthyridin-6-amine is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.
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Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[9][10]
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Precautionary Measures: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash thoroughly after handling.[9]
Conclusion
8-Bromo-1,7-naphthyridin-6-amine is a chemical intermediate with significant potential for use in drug discovery and medicinal chemistry. While specific biological data for this compound is scarce, its functional groups offer a versatile platform for the synthesis of diverse libraries of novel compounds. The well-documented biological activities of the broader naphthyridine class of compounds provide a strong rationale for the exploration of derivatives of 8-Bromo-1,7-naphthyridin-6-amine in various therapeutic areas, including oncology, inflammation, and infectious diseases. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives.
References